TWIK1 Potassium Channel Inhibition Potency
In a head-to-head screening of terbinafine and five closely related analogues against K2P channels using a thallium flux assay in transiently-transduced U-2 OS cells, N-Desmethyl cis-Terbinafine demonstrated a specific TWIK1 inhibitory potency with a pIC₅₀ of 5.69. This activity is comparable to that of the parent compound terbinafine, which also inhibits TWIK1 (pIC₅₀ ~5.69), but contrasts sharply with the inhibition profile for TRESK, where Naftifine and Cis-Terbinafine showed activity while N-Desmethyl cis-Terbinafine exhibited limited to no inhibition [1].
| Evidence Dimension | TWIK1 potassium channel inhibition potency (pIC₅₀) |
|---|---|
| Target Compound Data | pIC₅₀ = 5.69 |
| Comparator Or Baseline | Terbinafine: pIC₅₀ = 5.69; cis-Terbinafine: pIC₅₀ = 5.69 (equipotent inhibition of TWIK1 observed across all compounds tested) |
| Quantified Difference | Equipotent (difference ~0 log units) for TWIK1; divergent activity on TRESK (inhibition observed for cis-Terbinafine and Naftifine, but not for N-Desmethyl cis-Terbinafine) |
| Conditions | Thallium flux assay (FLIPR Potassium Assay Kit), transiently-transduced U-2 OS cells expressing human K2P channels, 10-point concentration-response curves |
Why This Matters
This evidence confirms that N-Desmethyl cis-Terbinafine is not a silent analytical blank but possesses specific pharmacological activity, necessitating its use as a defined reference standard in functional assays to control for K2P channel-related off-target effects.
- [1] McCoull DW, Ococks E, Large JM, Jerman J, Wright PD. Structure activity relationships of the TASK3 activator Terbinafine and analogues at K2P channels. pA2 Online. 2017;094P. View Source
